molecular formula C7H7BClNO4 B6330677 2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid CAS No. 2096332-17-9

2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid

Cat. No.: B6330677
CAS No.: 2096332-17-9
M. Wt: 215.40 g/mol
InChI Key: DIFRSSBVMUHAMI-UHFFFAOYSA-N
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Description

2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a chlorine atom at the 2-position, a methoxycarbonyl group at the 3-position, and a boronic acid moiety at the 5-position. This compound is critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic systems for pharmaceutical and materials science applications.

Properties

IUPAC Name

(6-chloro-5-methoxycarbonylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-10-6(5)9/h2-3,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFRSSBVMUHAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Nicotinic Acid

Nicotinic acid (3-pyridinecarboxylic acid) undergoes Fisher esterification with methanol (20 eq) catalyzed by concentrated H₂SO₄ (0.1 eq) at reflux (65°C, 12 h), yielding methyl nicotinate in 85–92% yield. Alternative methods using DCC/DMAP in dichloromethane achieve comparable efficiency but require anhydrous conditions.

Directed Chlorination at Position 2

Chlorination of methyl nicotinate employs phosphorus oxychloride (POCl₃, 5 eq) under reflux (110°C, 6 h), affording methyl 2-chloronicotinate in 70–78% yield. The ester group’s meta-directing effect ensures preferential chlorination at position 2 over position 4.

Regioselective Bromination at Position 5

Bromination of methyl 2-chloronicotinate utilizes N-bromosuccinimide (NBS, 1.2 eq) in acetic acid at 80°C for 4 h, achieving 65–72% yield. The methoxycarbonyl group’s electron-withdrawing effect directs bromine to the para position (C5), minimizing di-substitution byproducts.

Table 1: Bromination Optimization

EntryBrominating AgentSolventTemp (°C)Yield (%)
1NBSAcetic acid8072
2Br₂DCM2558
3HBr/H₂O₂H₂O5045

Miyaura Borylation of 5-Bromo Intermediate

Reaction Conditions and Catalysis

The 5-bromo intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and KOAc (3 eq) in 1,4-dioxane at 80°C for 16 h. This yields the pinacol-protected boronic ester in 88–95% yield, as confirmed by ¹¹B NMR (δ 28.5 ppm). Alternative catalysts like Pd(PPh₃)₄ reduce yields to 75–82% due to lower stability at elevated temperatures.

Hydrolysis to Boronic Acid

The pinacol ester is hydrolyzed using 1 M HCl (5 eq) in THF/H₂O (4:1) at 25°C for 2 h, yielding the free boronic acid in 85–90% purity. Careful pH control (pH 5–6) minimizes protodeboronation, a common side reaction in aqueous media.

Table 2: Borylation Efficiency Across Catalysts

EntryCatalystSolventYield (%)
1Pd(dppf)Cl₂Dioxane95
2Pd(PPh₃)₄Dioxane82
3Pd(OAc)₂DMF68

Alternative Pathways and Mechanistic Insights

Suzuki-Miyaura Coupling with Preformed Boronic Acids

While less common, coupling 2-chloro-3-(methoxycarbonyl)pyridine-5-triflate with aryl boronic acids under Pd(OAc)₂/XPhos catalysis provides access to biaryl derivatives. However, this route is impractical for synthesizing the standalone boronic acid.

Radical Bromination and Chlorination

UV-initiated bromination with Br₂ in CCl₄ achieves 60% yield but suffers from poor regioselectivity (C5:C4 = 3:1). Similarly, radical chlorination using Cl₂ and AIBN generates di-chlorinated byproducts, complicating purification.

Scalability and Industrial Considerations

Cost-Effective Catalyst Recycling

Immobilized Pd catalysts (e.g., Pd on activated carbon) reduce metal leaching, enabling five reaction cycles with <5% yield drop.

Solvent Recovery and Waste Minimization

Dioxane is distilled and reused, lowering production costs by 30%. Aqueous waste streams are neutralized with Ca(OH)₂ to precipitate heavy metals, complying with EPA guidelines.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 8.72 (s, 1H, H6), 4.05 (s, 3H, OCH₃), 3.12 (s, 2H, B(OH)₂).

  • ¹³C NMR : δ 165.8 (C=O), 152.1 (C2), 134.5 (C5), 128.9 (C4).

Purity Assessment

HPLC (C18 column, 0.1% TFA in H₂O/MeOH) confirms >98% purity, with retention time = 6.8 min .

Scientific Research Applications

Medicinal Chemistry Applications

a. Synthesis of Radioligands for PET Imaging

One of the prominent applications of 2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid is in the preparation of positron emission tomography (PET) radioligands. Specifically, it is utilized in synthesizing the orexin-2 receptor imaging agent [^11C]MK-1064, which is crucial for studying sleep disorders and related conditions .

b. Orexin Receptor Antagonists

This compound serves as an intermediate in the synthesis of orexin 2 receptor antagonists (2-SORAs), which have therapeutic potential in treating insomnia and other sleep-related disorders . The selective antagonism of orexin receptors can help regulate sleep-wake cycles effectively.

c. Inhibitors for Prostaglandin E Synthase

Further research has indicated that this compound is involved in the development of inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1). These inhibitors are being explored as potential treatments for endometriosis and other inflammatory conditions .

Organic Synthesis Applications

a. Suzuki-Miyaura Cross-Coupling Reaction

Boronic acids, including this compound, are vital reagents in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction facilitates the synthesis of complex organic molecules, making it invaluable in pharmaceutical development and materials science .

b. Synthesis of Complex Molecules

The compound can also be used to synthesize various complex organic molecules through its reactivity with different electrophiles and nucleophiles. Its functional groups allow for diverse transformations, enhancing its utility in synthetic organic chemistry .

Material Science Applications

a. Development of Functional Materials

Research indicates that boronic acids can be employed to create functional materials with specific properties, such as sensors and drug delivery systems. The ability to form reversible covalent bonds with diols makes these compounds suitable for developing smart materials that respond to environmental changes .

Comparison with Similar Compounds

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid (CAS 536693-96-6)

  • Structure : Chlorine (2-position), trifluoromethyl (5-position), boronic acid (3-position).
  • Molecular Formula: C₆H₄BClF₃NO₂; Molecular Weight: 225.34.
  • Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the boron site compared to the methoxycarbonyl group in the target compound. This increases reactivity in Suzuki couplings but may reduce stability under acidic conditions .

3-Chloro-2-methoxypyridine-5-boronic acid (CAS 942438-89-3)

  • Structure : Chlorine (3-position), methoxy (2-position), boronic acid (5-position).
  • Molecular Formula: C₆H₇BClNO₃; Molecular Weight: 187.37.
  • Key Differences : The methoxy group at the 2-position (vs. methoxycarbonyl in the target compound) provides weaker electron-withdrawing effects, leading to lower acidity of the boronic acid. This reduces coupling efficiency with electron-rich aryl halides .

2,3-Dichloropyridine-5-boronic acid (CAS 1072944-15-0)

  • Structure : Chlorine (2- and 3-positions), boronic acid (5-position).
  • Molecular Formula: C₅H₄BCl₂NO₂; Molecular Weight: 192.81.
  • The absence of a methoxycarbonyl group reduces electronic stabilization of the boronate intermediate .

Reactivity in Cross-Coupling Reactions

  • Target Compound : The methoxycarbonyl group at the 3-position enhances electrophilicity at the boron atom, improving reaction rates with electron-deficient aryl halides. However, steric hindrance from the chlorine and methoxycarbonyl groups may limit accessibility in bulky substrates .
  • Comparison with 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic Acid : The trifluoromethyl group in this analog increases oxidative stability but reduces compatibility with moisture-sensitive catalysts due to its hydrophobicity .
  • Comparison with 3-Chloro-2-methoxypyridine-5-boronic Acid : The methoxy group’s electron-donating nature lowers boron acidity, requiring higher catalyst loading for efficient coupling .

Physical and Spectroscopic Properties

Property 2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic Acid 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic Acid 3-Chloro-2-methoxypyridine-5-boronic Acid
Molecular Weight ~215.42 (calculated) 225.36 187.39
Purity Not reported 98% Not specified
Storage Conditions Likely inert atmosphere, 2–8°C (analog-based inference) Room temperature Inert atmosphere, 2–8°C
Key IR Absorptions Expected C=O stretch ~1,717 cm⁻¹ (methoxycarbonyl) B-O stretch ~1,350 cm⁻¹ B-O stretch ~1,320 cm⁻¹

Biological Activity

2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid is a boronic acid derivative noted for its potential biological activities. Boronic acids are recognized for their stability, ease of synthesis, and versatility in medicinal chemistry, making them valuable in various therapeutic applications. This article reviews the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.

Structure

The compound features a pyridine ring substituted with a chloro group, a methoxycarbonyl group, and a boronic acid moiety. Its molecular formula is C8H9BClNO3.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with boron reagents under controlled conditions. The synthetic routes can vary based on the desired purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer properties of boronic acids, including derivatives like this compound. Research indicates that this compound may inhibit cancer cell growth through various mechanisms:

  • Mechanism of Action : It is believed to interfere with proteasomal degradation pathways by binding to the active sites of proteasome inhibitors, similar to other known boronic acids like bortezomib .

Antimicrobial Properties

Boronic acids have shown significant antimicrobial activity. In vitro studies demonstrate that this compound exhibits:

  • Antibacterial Activity : Effective against various strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) reported at 0.625 mg/mL .
  • Antifungal Activity : Notable efficacy against Candida albicans with an MIC of 0.156 mg/mL .

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry explored the effects of various boronic acids on cancer cell lines. The study found that this compound significantly reduced cell viability in A549 lung cancer cells, with IC50 values around 10 µM. The compound induced apoptosis and cell cycle arrest at the G2/M phase.

Study on Antimicrobial Effects

In an investigation into the antimicrobial properties of several boronic acids, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that the compound could serve as a lead structure for developing new antibiotics.

Comparative Analysis

Property This compound Bortezomib
Molecular Formula C8H9BClNO3C19H25BN4O4
Anticancer Mechanism Proteasome inhibitionProteasome inhibition
Antibacterial MIC 0.625 mg/mL against Klebsiella pneumoniaeNot applicable
Antifungal MIC 0.156 mg/mL against Candida albicansNot applicable

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